4-(3-Methylbutanoyl)phenylboronic acid

Catalog No.
S866833
CAS No.
1256346-29-8
M.F
C11H15BO3
M. Wt
206.048
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Methylbutanoyl)phenylboronic acid

CAS Number

1256346-29-8

Product Name

4-(3-Methylbutanoyl)phenylboronic acid

IUPAC Name

[4-(3-methylbutanoyl)phenyl]boronic acid

Molecular Formula

C11H15BO3

Molecular Weight

206.048

InChI

InChI=1S/C11H15BO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8,14-15H,7H2,1-2H3

InChI Key

HFIQYDWQIGRTGC-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)CC(C)C)(O)O

Synonyms

4-(3-Methylbutanoyl)phenylboronic acid

Sensing Applications in Analytical Chemistry

Specific Scientific Field: Analytical chemistry

Experimental Procedures: The experimental procedures for sensing applications involving 4-(3-Methylbutanoyl)phenylboronic acid typically include:

    Functionalization of Sensing Material: The boronic acid is immobilized on a suitable substrate (e.g., nanoparticles, polymer films, or surfaces).

    Interaction with Analyte: The boronic acid interacts with the target analyte (e.g., glucose, catecholamines, or sialic acid) through reversible covalent bonding.

    Signal Transduction: Changes in fluorescence, color, or other properties indicate the presence of the analyte.

Results and Outcomes: The outcomes depend on the specific application:

Materials Science and Engineering

Specific Scientific Field: Materials science

Summary: Researchers investigate the use of 4-(3-Methylbutanoyl)phenylboronic acid in materials science. It can modify surfaces, enhance adhesion, or act as a crosslinker.

Experimental Procedures:

    Surface Modification: Boronic acid-functionalized surfaces improve wettability or adhesion.

    Hydrogel Crosslinking: Boronic acids crosslink hydrogels, affecting their mechanical properties.

Results and Outcomes:

    Surface Properties: Modified surfaces exhibit altered properties (e.g., hydrophilicity).

    Hydrogel Mechanics: Boronic acid crosslinking influences hydrogel stiffness and swelling behavior.

4-(3-Methylbutanoyl)phenylboronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methylbutanoyl group. The compound has a molecular formula of C13H17BO3C_{13}H_{17}BO_3 and a molecular weight of approximately 206.05 g/mol. It is recognized for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles.

There is no current information available on the specific mechanism of action of 4-(3-Methylbutanoyl)phenylboronic acid in any biological system.

As with any new compound, it is advisable to handle 4-(3-Methylbutanoyl)phenylboronic acid with care until more information on its safety profile becomes available. Boronic acids in general can be mildly irritating and may cause eye and skin irritation upon contact []. Standard laboratory safety practices should always be followed when handling unknown compounds.

, including:

  • Suzuki Coupling Reactions: This compound can be utilized as a coupling partner in Suzuki cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
  • Formation of Boronate Esters: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Reversible Binding: The compound can reversibly bind to diols, which is significant in the design of sensors and drug delivery systems.

Research indicates that 4-(3-Methylbutanoyl)phenylboronic acid exhibits biological activity that may be relevant in medicinal chemistry. Boronic acids are known for their ability to inhibit certain enzymes, particularly proteases and glycosidases, by mimicking natural substrates. This compound may also show potential in targeting specific biological pathways due to its structural features.

Several synthetic routes can be employed to produce 4-(3-Methylbutanoyl)phenylboronic acid:

  • Direct Boronation: A common method involves the direct reaction of phenylboronic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
  • Boron Trifluoride Complexation: Another approach includes the use of boron trifluoride etherate to facilitate the introduction of the boronic acid group onto the phenyl ring.
  • Functional Group Modification: Starting from commercially available phenolic compounds, one can introduce the 3-methylbutanoyl group through acylation reactions followed by boronation.

4-(3-Methylbutanoyl)phenylboronic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for drug development, particularly in designing inhibitors for specific enzymes.
  • Organic Synthesis: The compound is used in creating complex organic molecules through coupling reactions.
  • Sensor Development: Its ability to bind selectively with diols makes it useful in developing sensors for detecting sugars and other biomolecules.

Studies on the interactions of 4-(3-Methylbutanoyl)phenylboronic acid with biological molecules have shown promising results. Its interactions with glycoproteins and other biomolecules can lead to insights into its potential therapeutic applications. The reversible binding properties of boronic acids allow for dynamic interactions that can be exploited in drug design.

Several compounds share structural similarities with 4-(3-Methylbutanoyl)phenylboronic acid, including:

  • 4-(Methylsulfonyl)phenylboronic acid: This compound features a methylsulfonyl group instead of a 3-methylbutanoyl group, affecting its solubility and reactivity.
  • 4-(N-Methylaminocarbonyl)phenylboronic acid: This variant has an N-methylaminocarbonyl substituent, which may alter its biological activity compared to 4-(3-Methylbutanoyl)phenylboronic acid.
  • 3-(Bromomethyl)phenylboronic acid: Here, a bromomethyl group replaces the acyl substituent, making it more reactive towards nucleophilic substitution reactions.

Comparison Table

Compound NameKey Functional GroupUnique Features
4-(3-Methylbutanoyl)phenylboronic acidBoronic Acid + Acyl GroupPotential enzyme inhibitor; versatile coupling partner
4-(Methylsulfonyl)phenylboronic acidBoronic Acid + Sulfonyl GroupStronger solubility; different reactivity profile
4-(N-Methylaminocarbonyl)phenylboronic acidBoronic Acid + Amino GroupAlters biological activity; potential drug candidate
3-(Bromomethyl)phenylboronic acidBoronic Acid + BromomethylIncreased reactivity; useful for nucleophilic substitutions

Wikipedia

[4-(3-Methylbutanoyl)phenyl]boronic acid

Dates

Last modified: 08-15-2023

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